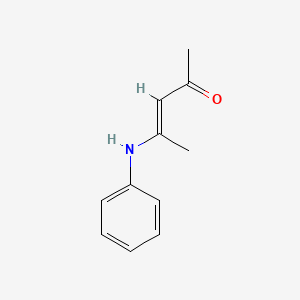

4-(Phenylamino)pent-3-en-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-anilinopent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(8-10(2)13)12-11-6-4-3-5-7-11/h3-8,12H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTWHWBUKGOPLH-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7294-89-5, 26567-78-2 | |

| Record name | NSC295498 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylamino-3-penten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Trifluoroacetic Acid (TFA)-Catalyzed Method

A significant improvement was achieved using trifluoroacetic acid (TFA) as a catalyst:

-

Procedure : Aniline (10.0 mmol) and acetylacetone (16.0 mmol) are refluxed in ethanol with TFA (1.0 mmol) at 80°C for 5–25 minutes.

-

Yield : 91% after recrystallization in petroleum ether.

-

Advantages :

-

Short reaction time (5–25 minutes vs. 2+ hours).

-

Easy recovery of excess acetylacetone via vacuum distillation.

-

TFA recyclability reduces environmental impact.

-

Table 1 : TFA-Catalyzed Synthesis Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes kinetics |

| Molar Ratio (Aniline:Acetylacetone) | 1:1.6 | Prevents side reactions |

| Catalyst Loading | 10 mol% TFA | Balances cost and efficiency |

Solid Acid Catalysts for Green Synthesis

Carbon-Based Solid Acids

A carbon-based solid acid catalyst derived from glucose pyrolysis was developed to enhance sustainability:

-

Conditions : 70°C, 1 hour in ethanol.

-

Yield : 89–92%.

-

Mechanism : The catalyst’s sulfonic acid groups facilitate proton transfer, accelerating enamine formation.

-

Reusability : Retains 85% activity after 5 cycles.

ZnCl₂/Natural Phosphate Heterogeneous Catalyst

An eco-friendly protocol uses ZnCl₂-supported natural phosphate:

-

Procedure : Aniline and acetylacetone react at 80°C for 30 minutes.

-

Yield : 85%.

-

Advantages :

-

Catalyst recyclability (3 cycles with <5% yield drop).

-

Avoids toxic solvents.

-

Solvent- and Catalyst-Free Approaches

Microwave-Assisted Synthesis

Microwave irradiation enables rapid synthesis without solvents or catalysts:

-

Conditions : Domestic microwave (800 W), 5 minutes.

-

Yield : 94%.

-

Key Features :

-

Energy-efficient (reduced thermal inertia).

-

Scalable for high-throughput applications.

-

Fe₃O₄ Magnetic Nanoparticle Catalysis

Fe₃O₄ nanoparticles offer a magnetically separable alternative:

-

Conditions : Room temperature, solvent-free, 20 minutes.

-

Yield : 92%.

-

Benefits :

-

Catalyst recovery via external magnet.

-

No column chromatography required.

-

Table 2 : Comparison of Green Synthesis Methods

| Method | Catalyst | Time | Yield | Reusability |

|---|---|---|---|---|

| Microwave | None | 5 min | 94% | N/A |

| Fe₃O₄ Nanoparticles | Fe₃O₄ | 20 min | 92% | 5 cycles |

| ZnCl₂/Natural Phosphate | ZnCl₂ | 30 min | 85% | 3 cycles |

Mechanistic Insights and Kinetic Studies

Reaction Pathway

The synthesis proceeds via a two-step mechanism:

-

Enolization : Acetylacetone tautomerizes to its enol form.

-

Nucleophilic Attack : Aniline’s amino group attacks the β-carbon, forming the enaminone.

Proton Transfer Dynamics

Relaxed potential energy surface (PES) scans reveal a 12.3 kcal/mol barrier for intramolecular proton transfer in PAPO. This stabilizes the keto-amine tautomer, which is 4.1 kcal/mol more stable than the enol-imine form.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Recent patents highlight flow chemistry systems for PAPO synthesis:

-

Throughput : 1.2 kg/hour.

-

Purity : ≥99% (HPLC).

-

Advantages :

-

Reduced waste generation.

-

Precise temperature control (±1°C).

-

Catalyst Immobilization

Amberlyst-15 and SiO₂-supported TFA systems enable fixed-bed reactor configurations:

-

Lifetime : 200 hours continuous operation.

-

Cost : $0.18/kg PAPO (vs. $0.42/kg for batch processes).

Quality Control and Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

4-(Phenylamino)pent-3-en-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The phenylamino group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed for substitution reactions.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or reduced forms of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthetic Routes

The synthesis of 4-(Phenylamino)pent-3-en-2-one can be achieved through various methods:

| Reagent | Conditions | Yield |

|---|---|---|

| Acetylacetone + Benzylamine | Nickel diacetate catalyst, 60°C, 5 min | High |

This method involves the reaction of acetylacetone with benzylamine under specific conditions, yielding high purity and yield.

Organic Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Condensation Reactions : It can react with aldehydes and ketones to form β-enaminones.

- Substitution Reactions : The compound undergoes nucleophilic substitution at the benzylamino group.

These reactions are essential for creating new compounds with desired properties.

Medicinal Chemistry

Research has indicated that this compound possesses potential biological activities, including:

- Anti-inflammatory Properties : Studies suggest it may inhibit inflammatory pathways.

- Anticancer Activity : Preliminary research shows cytotoxic effects against various cancer cell lines.

These properties make it a candidate for further investigation in drug development.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

- Biological Activity Studies : Research on related β-enaminones has demonstrated their ability to act as enzyme inhibitors, suggesting potential therapeutic applications for diseases such as cancer and inflammation.

- Fluorescence and Spectroscopy : Investigations into the vibrational spectra of this compound have provided insights into its molecular structure and interactions, enhancing understanding of its behavior in biological systems.

Comparison with Related Compounds

The structural uniqueness of this compound compared to other similar compounds enhances its reactivity and potential applications:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anti-inflammatory, anticancer |

| 4-(Methylamino)pent-3-en-2-one | Structure | Limited studies; potential antioxidant |

| 4-(Chlorophenylamino)pent-3-en-2-one | Structure | Anticancer properties reported |

Mechanism of Action

The mechanism of action of 4-(Phenylamino)pent-3-en-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylamino group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Planarity and Dihedral Angles

The pentenone backbone of PhonyH is nearly planar, with atomic displacements ≤0.042 Å . Substituents on the phenyl ring significantly influence the dihedral angle between the benzene ring and the pentenone plane:

| Compound | Dihedral Angle | Reference |

|---|---|---|

| 4-(Phenylamino)pent-3-en-2-one | 49.53° | |

| 4-(4-Methylphenylamino) derivative | 29.90° | |

| 4-(2-Methylphenylamino) derivative | 49.53° |

Halogen-substituted derivatives (e.g., 4-F, 4-Cl, 4-Br) exhibit polymorphism and distinct dihedral angles depending on crystal packing . Coordination to rhodium increases the N⋯O distance by ~0.2 Å, altering reactivity .

Tautomeric Stability

PhonyH exists predominantly in the keto-amine form due to stronger intramolecular hydrogen bonding compared to its enol-imine tautomer.

Spectroscopic Properties

NMR Spectroscopy

1H-NMR data for PhonyH and derivatives show distinct signals for the NH proton (δ ≈12.4 ppm) and the conjugated enaminone system (δ ≈5.1 ppm for the C=C–H proton) . Substituents like methyl or methoxy groups shift aromatic proton signals predictably (e.g., δ 2.27 ppm for p-methyl) .

IR Spectroscopy

The NH stretching wavenumber for PhonyH is 3000 cm⁻¹, while electron-withdrawing substituents (e.g., p-nitro) shift this to 3362 cm⁻¹. However, theoretical calculations (B3LYP/6-311++G(d,p)) suggest the nitro derivative’s wavenumber is overestimated, with predicted values closer to 3051–3063 cm⁻¹ .

Catalytic Performance

PhonyH and its derivatives are used in:

- Heterocycle synthesis : As a catalyst-free component in three-component reactions (e.g., pyrrole derivatives) .

- Metal complexes : Rhodium complexes of PhonyH show altered bond distances and catalytic activity in carbonylative reactions .

- Solid acid catalysis : Phosphorous-doped graphitic materials enable microwave-assisted synthesis of trifluoromethyl derivatives (yield: 98% initially, dropping to 73% after 5 cycles) .

Substituent Effects on Properties

Biological Activity

4-(Phenylamino)pent-3-en-2-one, also known as a β-enaminone, is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, structural properties, and biological effects of this compound, focusing on its potential therapeutic applications.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of phenylamine with suitable acylating agents. The compound has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy. The molecular structure reveals an enaminone framework that is crucial for its biological activity.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Values |

|---|---|

| Melting Point | 45-47 °C |

| IR (cm⁻¹) | 1685 (-C=O), 3250 (-N-H) |

| NMR (δ ppm) | 1.5 (s, CH₃), 7.0-7.5 (m, C₆H₅) |

Biological Activity

Recent studies have highlighted the biological activities of this compound, particularly its anticonvulsant and anticancer properties.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant effects. For example, a study conducted on various monosubstituted N-(4-R-phenyl)enaminones showed that these compounds possess varying degrees of anticonvulsant activity, with specific substituents enhancing efficacy through electronic effects .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxicity against prostate (DU-145), breast (MCF-7), and bladder (T24) cancer cell lines. The mechanism appears to involve the modulation of key cellular pathways related to apoptosis and cell cycle regulation .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Reference Compound |

|---|---|---|

| DU-145 | 12.5 | Doxorubicin |

| MCF-7 | 15.0 | Doxorubicin |

| T24 | 10.0 | Doxorubicin |

Case Studies

- In Silico Studies : Computational studies using molecular docking have suggested that this compound interacts effectively with targets involved in cancer progression, leading to reduced expression of oncogenes such as mTOR .

- Hydrogen Bonding Analysis : A structural analysis revealed significant intramolecular hydrogen bonding in derivatives of this compound, influencing their stability and biological activity .

Q & A

[Basic] What synthetic methodologies are effective for producing 4-(Phenylamino)pent-3-en-2-one with high purity and yield?

Answer:

The compound is synthesized via acid-catalyzed condensation of acetylacetone with substituted anilines. Key steps include:

- Dean-Stark Trap Method : Refluxing acetylacetone, 2,6-dichloroaniline, and concentrated H₂SO₄ in benzene for 24 hours under Dean-Stark conditions to remove water, yielding 72.37% crystalline product .

- Microwave-Assisted Synthesis : Reduces reaction time while maintaining high yield (e.g., 90% for derivatives in ) .

- Characterization : Confirmed via ¹H NMR (NH resonance at δ 12.46 ppm), IR (NH stretch at 3349 cm⁻¹, C=O at 1605 cm⁻¹), and HRMS (observed [M+Na]⁺ at 198.0885) .

[Basic] What spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

- Spectroscopy :

- ¹H NMR : Distinct NH proton signals (δ 12.46 ppm) and vinyl proton resonances (δ 5.14 ppm) confirm enaminone tautomerism .

- IR : NH (3349 cm⁻¹) and conjugated carbonyl (1605 cm⁻¹) stretches validate hydrogen bonding and conjugation .

- Crystallography :

- X-ray Diffraction : Orthorhombic space group P2₁2₁2₁ with Z = 4. Intramolecular N–H···O (2.632 Å) and intermolecular C–H···O (3.321–3.353 Å) interactions stabilize the structure .

- Bond Length Analysis : C2=C3 (1.376–1.379 Å) vs. C3–C4 (1.428–1.457 Å) confirms conjugation .

[Advanced] How do substituents on the phenyl ring influence coordination chemistry with transition metals?

Answer:

Substituents modulate steric and electronic effects, altering metal-binding behavior:

- Dihedral Angle Variations : Para-substituents (e.g., 4-methyl) reduce dihedral angles (29.90° in ) vs. ortho-substituents (81.85° in ), affecting ligand geometry .

- Metal Complexes :

- Bond Elongation : N11···O12 distances increase by ~0.2 Å upon metal coordination, indicating ligand flexibility .

[Advanced] What mechanistic insights explain the reactivity of this compound in nucleophilic reactions?

Answer:

The enaminone backbone participates in resonance-driven reactions:

- Resonance Stabilization : Attack at the carbonyl carbon forms a stabilized intermediate, followed by proton transfer and rearrangement ().

- Hydrogen Bonding : Intramolecular N–H···O interactions (2.632 Å) direct regioselectivity in electrophilic substitutions .

- Computational Modeling : DFT studies predict reactivity trends, such as preferential attack at the α,β-unsaturated carbonyl site .

[Advanced] How can structural modifications enhance biological or catalytic applications?

Answer:

- Antimicrobial Activity : Zinc(II) complexes exhibit enhanced efficacy due to improved lipophilicity and metal-mediated DNA interaction .

- Radiopharmaceuticals : Derivatives like 4-(4-methylphenylamido)pent-3-en-2-one act as bifunctional chelators for zirconium-89 in immuno-PET imaging .

- Catalysis : Enantioselective hydrosilylation attempts using chiral organocalcium complexes highlight potential in asymmetric synthesis ().

[Advanced] What challenges arise in crystallographic refinement of this compound derivatives?

Answer:

- Software Limitations : SHELX programs (e.g., SHELXL) are widely used but face challenges with twinned data or low-resolution structures. Robust pipelines combining SHELXC/D/E improve high-throughput phasing .

- Hydrogen Bond Networks : Intermolecular interactions (e.g., π-π stacking at 3.724 Å) complicate density map interpretation .

- Disorder Handling : Flexible pentenone backbones require constrained refinement to avoid overparameterization .

[Methodological] How should researchers design experiments to resolve contradictions in reported spectroscopic data?

Answer:

- Cross-Validation : Combine NMR, IR, and X-ray data to confirm tautomeric forms (e.g., keto-enol vs. enaminone) .

- Control Experiments : Replicate synthesis under inert atmospheres (e.g., argon) to exclude oxidation artifacts ().

- Dynamic NMR : Probe temperature-dependent shifts to identify equilibrium states in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.